

4-Phenylazepane hydrochloride safety and toxicology profile

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Compound of Interest

Compound Name: 4-Phenylazepane hydrochloride

Cat. No.: B1358518

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An In-depth Technical Guide to the Safety and Toxicology Profile of **4-Phenylazepane Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Foreword

This document provides a comprehensive technical overview of the safety and toxicological profile of **4-Phenylazepane hydrochloride** (CAS No. 7500-40-5). It is intended for an audience of researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's potential hazards and the requisite methodologies for its safety assessment.

It is critical to note at the outset that publicly available, specific experimental toxicology data for **4-Phenylazepane hydrochloride** is limited. Therefore, this guide adopts a dual approach. Firstly, it synthesizes the known physicochemical properties and infers a probable toxicological profile based on its structural classification as the core scaffold for a series of opioid analgesics. Secondly, and more centrally, it serves as a detailed methodological framework, outlining the standard battery of preclinical toxicology studies required by regulatory bodies like the U.S. Food and Drug Administration (FDA) to comprehensively characterize the safety of such a novel chemical entity. This approach ensures that while acknowledging data gaps, the guide provides actionable, scientifically-grounded insights for development and risk assessment.

Part 1: Chemical Identity and Physicochemical Properties

4-Phenylazepane hydrochloride is the hydrochloride salt of 4-phenylazepane. The molecule features a phenyl group attached to the 4-position of a seven-membered azepane (hexamethyleneimine) ring.^[1] The nitrogen atom is protonated, forming a salt with a chloride counter-ion.^[1] This structure, particularly the presence of a chiral center at the 4-position, is fundamental to its chemical and potential pharmacological properties.^[1]

Parameter	Value
IUPAC Name	4-phenylazepane;hydrochloride ^[1]
CAS Registry Number	7500-40-5 ^[1]
Molecular Formula	C ₁₂ H ₁₈ ClN ^[1]
Molecular Weight	211.73 g/mol ^[1]
Canonical SMILES	C1CC(CCNCC1)C2=CC=CC=C2.Cl ^[1]
InChIKey	AZUFAMJWMHXXST-UHFFFAOYSA-N ^[1]
Physical Form	Solid

A safety data sheet for the compound indicates it is harmful if swallowed, causes serious eye irritation, and may cause long-lasting harmful effects to aquatic life.

Part 2: Inferred Toxicological Profile and Class-Based Hazards

4-Phenylazepane is the foundational structure for a series of opioid analgesics, including compounds like Ethoheptazine and Meptazinol.^[2] This classification is the most significant indicator of its potential toxicological profile. Opioid analgesics exert their effects, both therapeutic and adverse, primarily through interaction with opioid receptors in the central nervous system (CNS) and periphery.^[3]

Expected Pharmacodynamic and Toxicological Effects:

- **Central Nervous System (CNS) Depression:** Like most μ -opioid receptor agonists, **4-Phenylazepane hydrochloride** is expected to cause dose-dependent CNS depression, manifesting as sedation, dizziness, and lethargy.[4] At higher doses, this can progress to unconsciousness and coma.[4]
- **Respiratory Depression:** The most serious acute toxicity of opioids is respiratory depression, which is the primary cause of fatality in overdose cases.[4][5] This effect is mediated by the activation of μ -opioid receptors in the brainstem respiratory centers.
- **Gastrointestinal Effects:** Opioid receptor activation in the gastrointestinal tract typically leads to decreased motility, resulting in constipation, nausea, and vomiting.[6]
- **Dependence and Withdrawal:** Chronic administration of opioids can lead to physical dependence. Abrupt cessation can precipitate a withdrawal syndrome characterized by agitation, anxiety, muscle aches, and gastrointestinal distress.[7]
- **Cardiovascular Effects:** While generally less pronounced than CNS and respiratory effects, some opioids can cause bradycardia and hypotension.[8]
- **Serotonin Syndrome:** Certain opioids possess serotonergic activity and can contribute to serotonin syndrome when co-administered with other serotonergic agents.[9] This potential would need to be investigated for **4-Phenylazepane hydrochloride**.

Part 3: A Framework for Preclinical Safety and Toxicology Assessment

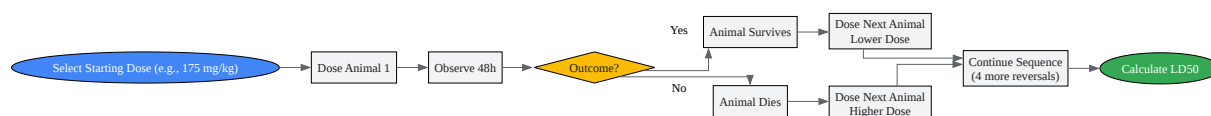
To establish a definitive safety profile for a novel compound like **4-Phenylazepane hydrochloride**, a rigorous, tiered approach to preclinical toxicology testing is mandated by regulatory authorities.[10] The following sections detail the essential studies, their rationale, and general methodologies.

Acute Toxicity Testing

The primary objective of acute toxicity studies is to determine the median lethal dose (LD50) and identify potential target organs for toxicity after a single high dose of the substance.[11] This data is crucial for classifying the compound's hazard level and guiding dose selection for subsequent repeat-dose studies.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

- **Species Selection:** Typically performed in a rodent species (e.g., Sprague-Dawley rats).
- **Dosing:** Animals are dosed sequentially, one at a time. The dose for each subsequent animal is adjusted up or down based on the outcome (survival or death) of the previous animal.
- **Administration:** The compound is administered orally via gavage.
- **Observation:** Animals are observed for clinical signs of toxicity and mortality for up to 14 days post-dosing.
- **Endpoint:** The LD50 value and its confidence intervals are calculated from the results. Gross necropsy is performed on all animals to identify target organs.



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Caption: Workflow for an acute toxicity Up-and-Down Procedure.

Repeat-Dose Toxicity

Repeat-dose toxicity studies are fundamental to understanding the effects of longer-term exposure.^[12] They are designed to identify target organs of toxicity, characterize the dose-response relationship, and determine a No-Observed-Adverse-Effect Level (NOAEL), which is critical for setting safe starting doses in human clinical trials.^{[13][14]}

Experimental Protocol: 28-Day Sub-chronic Oral Toxicity Study

- Species: Two species are typically required, a rodent (e.g., rat) and a non-rodent (e.g., beagle dog).[15]
- Groups: Typically four groups: a vehicle control group and three dose level groups (low, mid, and high).
- Administration: Daily oral administration (gavage or capsule) for 28 consecutive days.
- In-life Monitoring: Includes daily clinical observations, weekly body weight and food consumption measurements.
- Clinical Pathology: Blood and urine samples are collected at termination for hematology, clinical chemistry, and urinalysis.
- Terminal Procedures: At the end of the dosing period, animals are euthanized. A full necropsy is performed, and organ weights are recorded.
- Histopathology: A comprehensive panel of tissues is collected, preserved, and examined microscopically by a pathologist.
- Recovery Group: Often, additional animals are included in the control and high-dose groups and are monitored for a treatment-free period (e.g., 14 days) to assess the reversibility of any observed toxic effects.[12]

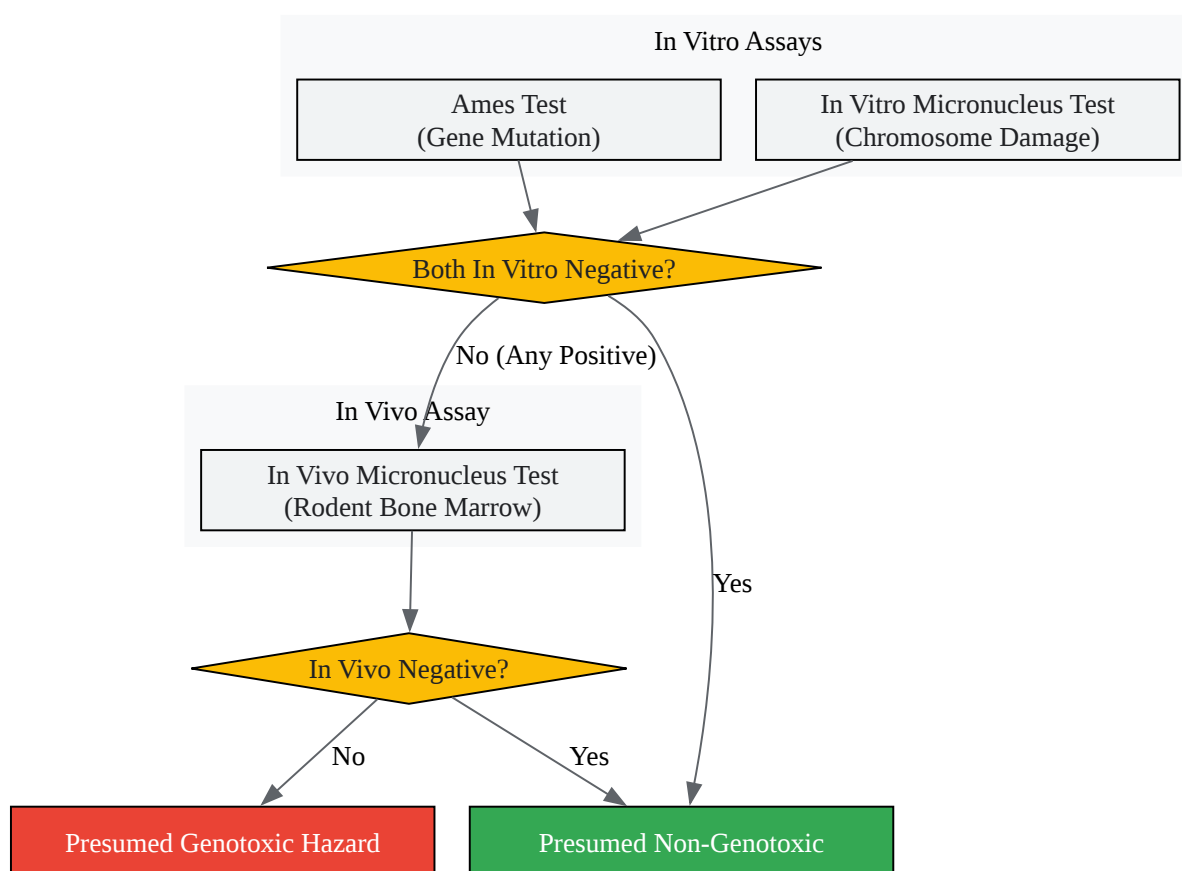
Genotoxicity

A standard battery of genotoxicity tests is required to assess the potential of a compound to cause genetic damage, which can lead to cancer or heritable defects.[16] The assays are designed to detect gene mutations, and both structural and numerical chromosome aberrations.

Standard Genotoxicity Test Battery:

- Bacterial Reverse Mutation Test (Ames Test): This in vitro assay uses several strains of *Salmonella typhimurium* and *Escherichia coli* to detect gene mutations (point mutations and frameshifts).[17]

- **In Vitro Mammalian Cell Assay:** This test assesses chromosomal damage. The most common assays are the in vitro micronucleus test or the chromosomal aberration assay, using cultured mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells).
[17]
- **In Vivo Genotoxicity Assay:** If an in vitro test is positive, an in vivo test is required to determine if the effect is expressed in a whole animal. The rodent bone marrow micronucleus test is the most common, assessing chromosomal damage in developing red blood cells.[17]



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Caption: Decision tree for a standard genotoxicity testing battery.

Carcinogenicity

Carcinogenicity studies are long-term studies (typically 2 years in rodents) designed to identify the tumor-causing potential of a pharmaceutical.^[18] These studies are generally required for drugs intended for chronic use. Given the potential for opioid use in chronic pain management, this would be a relevant consideration. There is some evidence suggesting that opioids may influence tumor growth, making this endpoint particularly important for the class.^{[19][20]}

Reproductive and Developmental Toxicology (DART)

DART studies investigate the potential effects of a substance on all aspects of reproduction.^[21] Given that opioid use during pregnancy is linked to adverse outcomes like neonatal abstinence syndrome (NAS), these studies are critical.^[7] The standard DART package includes:

- Fertility and Early Embryonic Development: Evaluates effects on male and female reproductive function and conception.^[22]
- Embryo-Fetal Development: Assesses toxicity to the developing fetus during organogenesis.
- Pre- and Postnatal Development: Examines effects on the mother during pregnancy and lactation, and on the offspring's growth and development after birth.

Safety Pharmacology

Safety pharmacology studies are designed to investigate potential adverse effects on vital physiological functions.^[13] The core battery of tests focuses on:

- Central Nervous System: Assessment of effects on behavior, coordination, and other neurological functions.
- Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and ECG.
- Respiratory System: Assessment of respiratory rate, tidal volume, and other respiratory parameters.

Part 4: In Silico Toxicological Assessment

In the absence of experimental data, in silico (computational) toxicology provides a valuable first-pass assessment of potential liabilities.^{[23][24]} These methods use a compound's chemical structure to predict its potential to cause various toxicities.

- (Quantitative) Structure-Activity Relationship ((Q)SAR) Models: These are statistical models that correlate chemical structures with specific toxicological endpoints.^{[18][25]}
- Expert Knowledge-Based Systems: Systems like Derek Nexus contain a proprietary knowledge base of structure-toxicity rules derived from published and unpublished data.^[26]^[27] When a new structure is queried, the system identifies "toxophores" (substructures known to be associated with toxicity) and provides a rationale for the prediction.^{[26][28]}

For a compound like **4-Phenylazepane hydrochloride**, an in silico assessment would be a critical first step to predict potential for genotoxicity, carcinogenicity, hepatotoxicity, and skin sensitization, thereby guiding the design of subsequent in vitro and in vivo testing strategies.^[25]

Conclusion

The safety and toxicology profile of **4-Phenylazepane hydrochloride** is not yet fully characterized through publicly available experimental studies. However, its structural identity as a core scaffold for opioid analgesics provides a strong basis for inferring a toxicological profile dominated by opioid class effects, most notably CNS and respiratory depression, and a potential for physical dependence.

For drug development professionals, this guide outlines the comprehensive, multi-faceted preclinical safety program required to move such a compound forward. A thorough evaluation encompassing acute and repeat-dose toxicity, a full battery of genotoxicity assays, safety pharmacology, and reproductive toxicology studies is essential. The integration of in silico predictive modeling offers a modern, efficient approach to anticipate potential hazards early in development. Rigorous adherence to this scientific and regulatory framework is paramount to ensuring the safety of any novel therapeutic agent.

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